PK 11195

概要

説明

Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose subunits. It is naturally produced in plants and is the main constituent of white sugar. Sucrose has the molecular formula C₁₂H₂₂O₁₁ and is widely used as a sweetener in various food products .

科学的研究の応用

ショ糖は、科学研究において幅広い用途があります。

化学: 機器の校正と様々な化学反応の標準として使用されます。

生物学: 細胞培養培地の炭素源として使用され、密度勾配遠心分離に使用されます。

医学: 医薬品製剤において、甘味料や安定剤として使用されます。

作用機序

ショ糖は、いくつかのメカニズムによってその効果を発揮します。

エネルギー源: ショ糖はグルコースとフルクトースに分解され、その後代謝されてエネルギーを生成します。

シグナル分子: ショ糖は植物でシグナル分子として作用し、様々な生理学的プロセスを調節します。

浸透圧剤: ショ糖は細胞内の浸透圧平衡を維持するのに役立ちます .

6. 類似化合物の比較

ショ糖は、乳糖や麦芽糖などの他の二糖類と比較されることがよくあります。

乳糖: グルコースとガラクトースから構成されています。牛乳中に含まれています。

麦芽糖: 2つのグルコース分子から構成されています。発芽穀物中に含まれています。

フルクトース: 果物や蜂蜜に含まれる単糖類。

グルコース: 細胞の主要なエネルギー源である単糖類

ショ糖の独自性:

甘味: ショ糖は、自然に存在する最も甘い炭水化物の1つです。

生化学分析

Biochemical Properties

PK 11195 plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomoleculesThis interaction is crucial for the regulation of mitochondrial functions, including cholesterol transport and steroidogenesis . This compound also interacts with adenosine triphosphate (ATP)-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), multidrug resistance protein (MRP), and breast cancer resistance protein (BCRP), inhibiting their drug efflux functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux, thereby chemosensitizing cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TSPO. This modulation can lead to changes in mitochondrial ATP production, mitochondrial mass, and the expression of genes involved in apoptosis and necrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the peripheral benzodiazepine receptor (PBR) or TSPO. This binding induces conformational changes in the receptor, which in turn affects its interaction with other proteins and enzymes. This compound stimulates Pgp-associated adenosine triphosphatase (ATPase) activity and causes conformational changes in Pgp, suggesting that it modulates Pgp-mediated efflux by direct transporter interactions . Additionally, this compound promotes mitochondrial apoptosis through a PBR-dependent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable under standard storage conditions and can be stored for up to 12 months . Over time, this compound can inhibit disease onset and progression in animal models of autoimmune arthritis when administered daily . Long-term effects of this compound include its potential to decrease inflammation and prevent cognitive impairment in animal models of sepsis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on autoimmune arthritis, daily injections of this compound at 1 mg/kg inhibited disease onset, while a higher dose of 3 mg/kg inhibited established disease progression . In an animal model of sepsis, a dose of 3 mg/kg of this compound was effective in reducing inflammation and preventing cognitive impairment . Higher doses may lead to toxic or adverse effects, which need to be carefully monitored.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the peripheral benzodiazepine receptor (PBR) or TSPO. This interaction affects mitochondrial cholesterol transport and the regulation of apoptosis and necrosis pathways . This compound also inhibits the activity of ATP-binding cassette (ABC) transporters, which play a role in drug metabolism and resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the peripheral benzodiazepine receptor (PBR) or TSPO. This interaction facilitates its localization to mitochondria, where it exerts its effects on mitochondrial functions . This compound also binds to plasma-membrane sites in Pgp-expressing cells, suggesting its involvement in membrane transport processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. Studies have shown that this compound binding correlates with the specific activity of mitochondrial enzymes such as monoamine oxidase and succinate dehydrogenase . This localization is crucial for its role in modulating mitochondrial functions and inducing apoptosis.

準備方法

合成経路と反応条件: ショ糖は主にサトウキビとテンサイから得られます。抽出プロセスは、植物材料を粉砕してジュースを抽出し、その後、精製して結晶化して純粋なショ糖を得ることを含みます。 実験室では、ショ糖は希塩酸または希硫酸で加温することによって加水分解され、グルコースとフルクトースを生成します .

工業的製造方法: 工業的な設定では、ショ糖は一連の手順によって製造されます。

抽出: サトウキビまたはテンサイを粉砕してジュースを抽出します。

精製: ジュースはろ過と精製によって不純物を除去して精製されます。

結晶化: 精製されたジュースは濃縮されて結晶化され、粗糖が形成されます。

化学反応の分析

反応の種類: ショ糖は、以下を含む様々な化学反応を起こします。

加水分解: ショ糖は、水と酸触媒の存在下でグルコースとフルクトースに加水分解されます。

燃焼: ショ糖は燃焼して二酸化炭素と水を生じます。

一般的な試薬と条件:

塩酸: 加水分解に使用されます。

硫酸: 脱水に使用されます。

酸素: 燃焼に必要です。

主な生成物:

グルコースとフルクトース: 加水分解の生成物。

二酸化炭素と水: 燃焼の生成物。

炭素: 脱水の生成物 .

類似化合物との比較

Sucrose is often compared with other disaccharides such as lactose and maltose:

Lactose: Composed of glucose and galactose. Found in milk.

Maltose: Composed of two glucose molecules. Found in germinating grains.

Fructose: A monosaccharide found in fruits and honey.

Glucose: A monosaccharide that is a primary energy source for cells

Uniqueness of Sucrose:

Sweetness: Sucrose is one of the sweetest naturally occurring carbohydrates.

Non-Reducing Sugar: Unlike lactose and maltose, sucrose does not have a free aldehyde group, making it a non-reducing sugar

特性

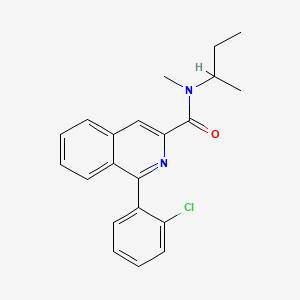

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。